Tert-butyl 4-(4-methoxy-4-oxobut-2-enyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(4-methoxy-4-oxobut-2-enyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-methoxy-4-oxobut-2-enyl substituent at the 4-position. The α,β-unsaturated ester moiety (but-2-enyl group) introduces conjugation and reactivity, distinguishing it from saturated or aromatic analogs.
Properties
IUPAC Name |
tert-butyl 4-(4-methoxy-4-oxobut-2-enyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-10-8-12(9-11-16)6-5-7-13(17)19-4/h5,7,12H,6,8-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTQBOSAYKRQDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-4-(4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is usually introduced via alkylation reactions using tert-butyl halides.
Formation of the Enone Moiety: The enone moiety (4-methoxy-4-oxobut-2-en-1-yl) can be introduced through aldol condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the enone moiety, converting it into alcohols or alkanes.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Medicine
Drug Development: Potential use in the development of drugs targeting neurological disorders due to the piperidine ring’s known activity in the central nervous system.
Industry
Material Science:
Mechanism of Action
The mechanism of action of tert-Butyl (E)-4-(4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, while the enone moiety may participate in Michael addition reactions with nucleophiles in biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Reactivity
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate ()
- Substituent : A saturated 4-methylpentyl chain.
- Synthesis : Reacts 4-(4-methylpentyl)piperidine with di-tert-butyl carbonate under mild conditions (86% yield).
- Properties : The saturated alkyl chain enhances lipophilicity, favoring membrane permeability but reducing electrophilic reactivity compared to the target compound’s α,β-unsaturated ester.
- Applications : Likely used in hydrophobic interactions in drug design, e.g., targeting lipid-binding proteins .
Tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate ()
- Substituent : A dioxane-dione fused carbonyl group.
- Synthesis : Utilizes DCC/DMAP-mediated coupling, a common method for esterification.
- Contrasts with the target compound’s conjugated ester, which is more reactive toward nucleophilic additions .
Tert-butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate ()
- Substituent: Cyano and pyridinyl groups.
- Properties: The pyridine ring introduces aromaticity and hydrogen-bonding capacity, enhancing solubility in polar solvents. The cyano group’s strong electron-withdrawing effect contrasts with the target compound’s electron-deficient enol ester, influencing metabolic stability .
Physicochemical Properties
Key Insights :
- The target compound’s conjugated ester balances moderate lipophilicity with reactivity, making it suitable for covalent binding or prodrug activation.
- Saturated analogs (e.g., ) prioritize lipophilicity for CNS penetration, while polar groups (e.g., pyridine in ) enhance aqueous solubility .
Biological Activity
Tert-butyl 4-(4-methoxy-4-oxobut-2-enyl)piperidine-1-carboxylate (CAS No: 142355-80-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 283.37 g/mol. The compound features a piperidine ring, which is known for its diverse pharmacological properties.
Key Structural Features:
- Piperidine Ring : Imparts basicity and potential interactions with biological targets.
- Methoxy Group : Enhances lipophilicity, aiding in membrane permeability.
- Oxobutene Moiety : Contributes to the compound's reactivity and potential biological effects.
1. Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains.
2. Anticancer Potential
Research has explored the anticancer properties of piperidine derivatives, suggesting that they may induce apoptosis in cancer cells through various pathways including oxidative stress and mitochondrial dysfunction.
Case Study Example:
A study published in Journal of Medicinal Chemistry evaluated several piperidine derivatives, including tert-butyl analogs, demonstrating significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values ranging from 10 to 20 µM .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest:
| Parameter | Value |
|---|---|
| Absorption | Moderate |
| Bioavailability | ~50% |
| Metabolism | Hepatic |
| Elimination Half-life | 6 hours |
Toxicology
Toxicological assessments are crucial for determining safety profiles. Initial studies indicate low toxicity levels in vitro; however, comprehensive in vivo studies are necessary to establish safety margins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
